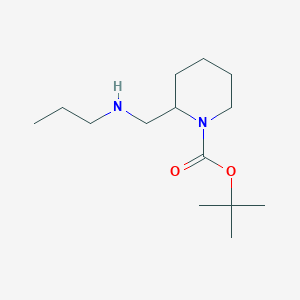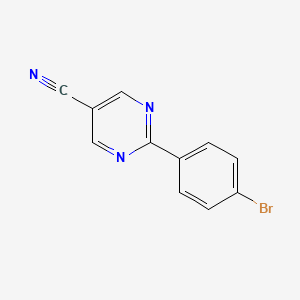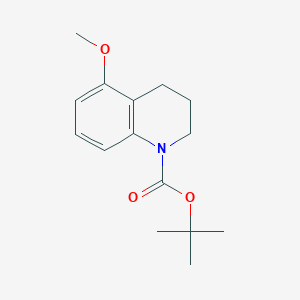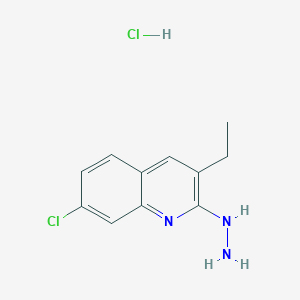![molecular formula C12H6ClN5 B11856847 3-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzonitrile](/img/structure/B11856847.png)
3-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzonitrile is a chemical compound that belongs to the class of pyrazolo[3,4-D]pyrimidines.
準備方法
The synthesis of 3-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with pyrazolo[3,4-D]pyrimidine derivatives. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
3-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly for cyclin-dependent kinase 2 (CDK2), making it a candidate for cancer treatment.
Biological Research: The compound is used in studies related to cell cycle regulation and apoptosis.
Chemical Biology: It serves as a tool compound for probing kinase signaling pathways.
作用機序
The mechanism of action of 3-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzonitrile involves the inhibition of CDK2, a key regulator of the cell cycle. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis . This mechanism is particularly relevant in cancer cells, where CDK2 activity is often dysregulated.
類似化合物との比較
Similar compounds to 3-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzonitrile include other pyrazolo[3,4-D]pyrimidine derivatives such as:
- 1-Tert-Butyl-3-(4-Chloro-Phenyl)-1H-Pyrazolo[3,4-D]Pyrimidin-4-Amine
- 4-(3-(4-Amino-3-(4-Phenoxyphenyl)-1H-Pyrazolo[3,4-D]Pyrimidin-1-YL)Piperidin-1-YL)-4-Oxobut-2-Ene-Nitrile
These compounds share similar structural features but may differ in their biological activities and specific applications. The uniqueness of this compound lies in its specific inhibitory activity against CDK2, making it a valuable compound for targeted cancer therapy .
特性
分子式 |
C12H6ClN5 |
|---|---|
分子量 |
255.66 g/mol |
IUPAC名 |
3-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)benzonitrile |
InChI |
InChI=1S/C12H6ClN5/c13-11-10-6-17-18(12(10)16-7-15-11)9-3-1-2-8(4-9)5-14/h1-4,6-7H |
InChIキー |
VXLBEMMYPHREQB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-1-(6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine](/img/structure/B11856764.png)

![5-Amino-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11856769.png)



![6-Chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine](/img/structure/B11856804.png)


![2-((2-(Pyrrolidin-1-yl)-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11856840.png)

![4,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11856858.png)


